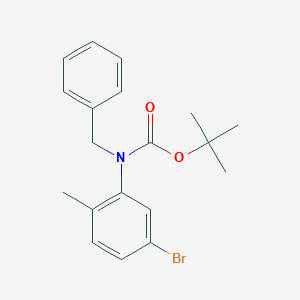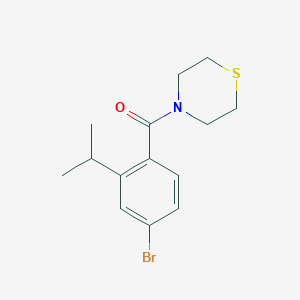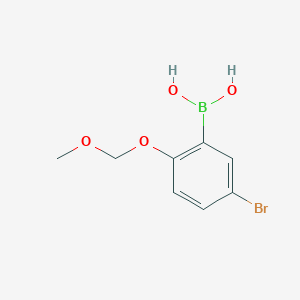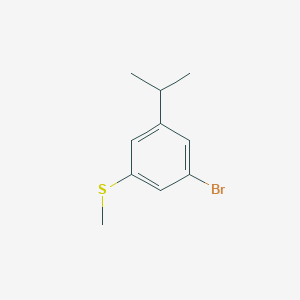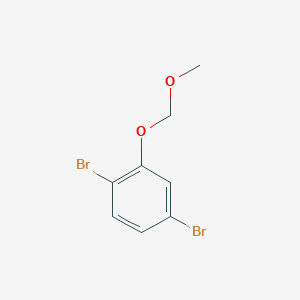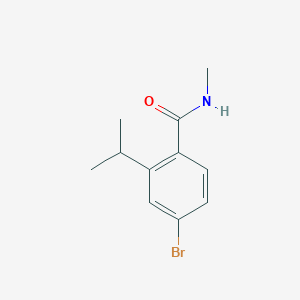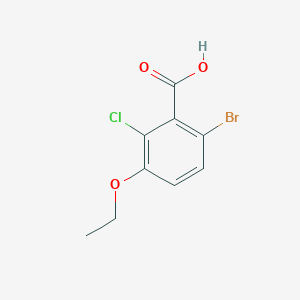
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9BrF3O2. It is a trifluoromethylated benzene derivative, containing a bromo and methoxy substituents at the 4-position. This compound has a variety of applications in scientific research, including synthesis of other compounds, study of its mechanism of action, and investigation of its biochemical and physiological effects.
Scientific Research Applications
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene has many applications in scientific research. It has been used in the synthesis of other compounds, such as 4-bromo-3-methyl-1-(methoxymethoxy)-2-(trifluoromethyl)benzene, 4-bromo-2-methyl-1-(methoxymethoxy)-2-(trifluoromethyl)benzene, and this compound-3-carboxylic acid. It has also been used in the study of its mechanism of action, and in the investigation of its biochemical and physiological effects.
Mechanism of Action
Target of Action
Compounds containing trifluoromethyl groups often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that trifluoromethyl-containing compounds can undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the activation of the C–F bond in organic synthesis .
Biochemical Pathways
The trifluoromethylation process can lead to the synthesis of diverse fluorinated compounds through selective c–f bond activation .
Result of Action
The trifluoromethylation process can lead to the synthesis of diverse fluorinated compounds , which could have various effects depending on their structure and targets.
Advantages and Limitations for Lab Experiments
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene has many advantages for laboratory experiments. It is relatively easy to synthesize, has a high purity, and is stable in a variety of conditions. Additionally, it is relatively non-toxic and can be used in a wide range of experiments.
However, there are some limitations to using this compound in laboratory experiments. It is volatile, so it must be handled with care, and it is relatively expensive compared to other compounds. Additionally, it is not water-soluble, so it must be dissolved in an organic solvent before use.
Future Directions
There are many potential future directions for research on 4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene. These include further investigation into the biochemical and physiological effects of this compound, as well as its potential mechanisms of action. Additionally, further research could be conducted into the synthesis of this compound and its potential applications in other areas of scientific research. Finally, further research could be conducted into the safety and toxicity of this compound, and its potential side effects.
Synthesis Methods
4-Bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene can be synthesized through a variety of methods. One method involves the reaction of 4-bromobenzaldehyde with trifluoromethanesulfonic anhydride, followed by the addition of methoxyacetaldehyde. This reaction yields this compound as a white solid. Another method involves the reaction of 4-bromobenzaldehyde with trifluoromethanesulfonic anhydride, followed by the addition of methoxymethanol. This reaction yields this compound as a white solid.
properties
IUPAC Name |
4-bromo-1-(methoxymethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O2/c1-14-5-15-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBTADMDMJDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=C(C=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)

